2,2-Bis(2-chloroethyl)isoxazolidinium iodide
Overview
Description
2,2-Bis(2-chloroethyl)isoxazolidinium iodide is a chemical compound with the molecular formula C₇H₁₄Cl₂INO It is known for its unique structure, which includes an isoxazolidinium ring substituted with two 2-chloroethyl groups and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-chloroethyl)isoxazolidinium iodide typically involves the reaction of isoxazolidine with 2-chloroethyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(2-chloroethyl)isoxazolidinium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product and reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield products where the chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups.
Scientific Research Applications
2,2-Bis(2-chloroethyl)isoxazolidinium iodide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(2-chloroethyl)isoxazolidinium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(2-chloroethyl)isoxazolidinium chloride
- 2,2-Bis(2-chloroethyl)isoxazolidinium bromide
Uniqueness
Compared to similar compounds, 2,2-Bis(2-chloroethyl)isoxazolidinium iodide is unique due to the presence of the iodide ion, which can influence its reactivity and interactions with other molecules. The iodide ion can also affect the solubility and stability of the compound, making it suitable for specific applications where other halide analogs may not be as effective.
Properties
IUPAC Name |
2,2-bis(2-chloroethyl)-1,2-oxazolidin-2-ium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Cl2NO.HI/c8-2-5-10(6-3-9)4-1-7-11-10;/h1-7H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMKESHMTUZCAJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](OC1)(CCCl)CCCl.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60906473 | |
Record name | 2,2-Bis(2-chloroethyl)-1,2-oxazolidin-2-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60906473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101670-73-9 | |
Record name | Isoxazolidinium, 2,2-bis(2-chloroethyl)-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101670739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Bis(2-chloroethyl)-1,2-oxazolidin-2-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60906473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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